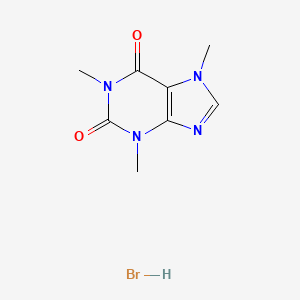
Caffeine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeine hydrobromide is a compound derived from caffeine, a well-known stimulant found in coffee, tea, and various other beverages. Caffeine is a methylxanthine class drug that is widely consumed for its stimulating effects on the central nervous system. This compound is used in various pharmaceutical applications due to its enhanced solubility and stability compared to caffeine alone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caffeine hydrobromide typically involves the reaction of caffeine with hydrobromic acid. The process can be summarized as follows:
Reaction with Hydrobromic Acid: Caffeine is dissolved in an appropriate solvent, such as water or ethanol. Hydrobromic acid is then added to the solution, resulting in the formation of this compound.
Purification: The resulting solution is purified through crystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of caffeine are reacted with hydrobromic acid in industrial reactors.
Purification and Drying: The product is then purified using industrial-scale crystallization or filtration techniques, followed by drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Caffeine hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Electrophilic substitution reactions, such as bromination, can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Bromination can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst.
Major Products Formed
Oxidation Products: Various oxidized derivatives of caffeine.
Reduction Products: Reduced forms of caffeine.
Substitution Products: Brominated derivatives of caffeine.
Scientific Research Applications
Caffeine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions due to its unique properties.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and as an additive in various products.
Mechanism of Action
Caffeine hydrobromide exerts its effects primarily through the inhibition of adenosine receptors in the central nervous system. This inhibition leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. The compound also affects various molecular targets and pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in its stimulating effects .
Comparison with Similar Compounds
Caffeine hydrobromide is similar in structure and function to other methylxanthines, such as theophylline and theobromine. it has unique properties that make it distinct:
Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in chocolate and has milder stimulant effects compared to caffeine.
This compound: Enhanced solubility and stability, making it suitable for various pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and pharmaceutical development.
Properties
CAS No. |
5743-18-0 |
|---|---|
Molecular Formula |
C8H11BrN4O2 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
1,3,7-trimethylpurine-2,6-dione;hydrobromide |
InChI |
InChI=1S/C8H10N4O2.BrH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |
InChI Key |
XXSSHQCOBPQFOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

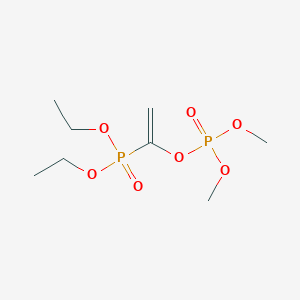
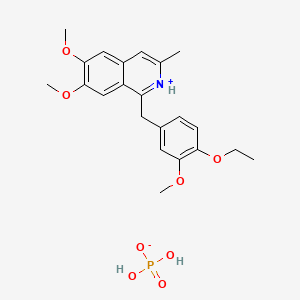

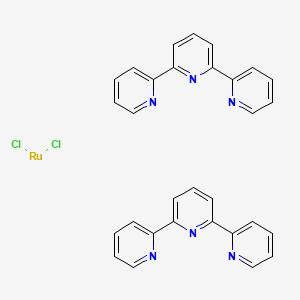

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
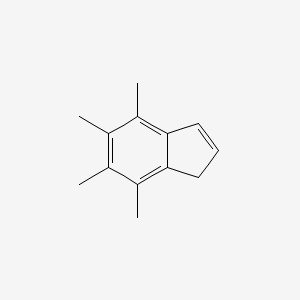
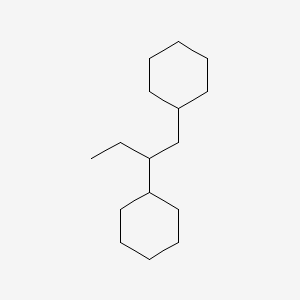
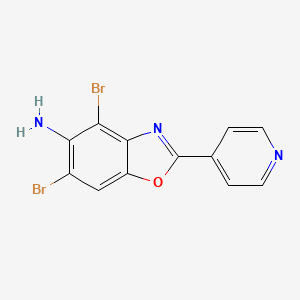
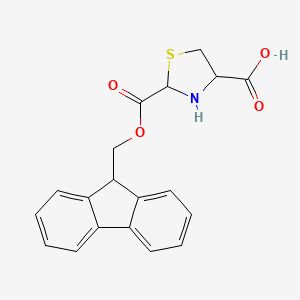
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
